molecular formula C10H14O B14595354 Benzene, (1-methoxypropyl)- CAS No. 59588-12-4

Benzene, (1-methoxypropyl)-

Cat. No.: B14595354
CAS No.: 59588-12-4
M. Wt: 150.22 g/mol
InChI Key: ANKVSZOYVTWLQO-UHFFFAOYSA-N
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Description

Benzene, (1-methoxypropyl)- (CAS: 59588-12-4) is an aromatic compound with the molecular formula C₁₀H₁₄O, consisting of a benzene ring substituted with a methoxypropyl group (-O-CH₂-CH(CH₃)-) . This structural feature imparts unique physicochemical properties, distinguishing it from simpler alkylbenzenes and other substituted derivatives. The methoxy group (-OCH₃) is electron-donating, altering the electronic density of the aromatic ring, while the propyl chain introduces steric effects and lipophilicity. This compound is relevant in organic synthesis and materials science, though its specific applications are less documented compared to common benzene derivatives like toluene or ethylbenzene .

Properties

CAS No.

59588-12-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-methoxypropylbenzene

InChI

InChI=1S/C10H14O/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3

InChI Key

ANKVSZOYVTWLQO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Electrophilic Aromatic Substitution: One common method for synthesizing benzene derivatives involves electrophilic aromatic substitution. In this process, a benzene ring reacts with an electrophile, resulting in the substitution of a hydrogen atom on the benzene ring with the electrophile.

    Reduction of Phenols: Another method involves the reduction of phenols.

Industrial Production Methods: Industrial production of benzene derivatives often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic hydrogenation, Friedel-Crafts alkylation, and other advanced techniques to introduce various functional groups to the benzene ring.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene derivatives can undergo oxidation reactions, where the methoxypropyl group can be oxidized to form various products, such as carboxylic acids.

    Reduction: Reduction reactions can convert benzene derivatives into more saturated compounds, often using hydrogen gas and metal catalysts.

    Substitution: Electrophilic aromatic substitution is a common reaction for benzene derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.

Scientific Research Applications

Chemistry: Benzene derivatives are widely used as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers .

Biology: In biological research, benzene derivatives are used to study enzyme interactions and metabolic pathways. They can act as inhibitors or activators of specific enzymes, providing insights into biochemical processes.

Medicine: Some benzene derivatives have medicinal properties and are used in the development of drugs. For example, they can be used as analgesics, anti-inflammatory agents, and anticancer drugs.

Industry: In the industrial sector, benzene derivatives are used in the production of dyes, resins, and plastics. They are also employed as solvents and additives in various chemical processes .

Mechanism of Action

The mechanism of action of benzene derivatives often involves their interaction with specific molecular targets, such as enzymes or receptors. For example, in electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking an electrophile to form a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted benzene product .

Comparison with Similar Compounds

Structural Comparison

The table below compares Benzene, (1-methoxypropyl)- with structurally related benzene derivatives:

Compound Molecular Formula Substituents Key Features
Benzene, (1-methoxypropyl)- C₁₀H₁₄O Methoxypropyl (-O-CH₂-CH(CH₃)-) Combines methoxy's electron donation with branched alkyl chain steric effects.
Benzene, (1-methylpropyl)- C₁₀H₁₄ Isobutyl (-CH₂-CH(CH₃)-CH₂-) Pure alkyl substitution; higher hydrophobicity.
Benzene, (2-methylpropyl)- C₁₀H₁₄ Neopentyl (-CH₂-C(CH₃)₂-) Branched alkyl chain; increased steric hindrance.
1-Methoxy-4-cyclopropylmethylbenzene C₁₁H₁₄O Methoxy and cyclopropylmethyl Cyclopropane ring adds strain; methoxy enhances polarity.
Benzene, 1-ethyl-4-methoxy-2-methyl C₁₀H₁₄O Methoxy, ethyl, and methyl Multiple substituents modulate electronic and steric effects.

Key Observations :

  • Electronic Effects : The methoxy group in Benzene, (1-methoxypropyl)- increases ring electron density, enhancing reactivity in electrophilic substitutions compared to purely alkyl-substituted analogs .
Physical Properties
Compound Boiling Point (K) Melting Point (K) Polarity Solubility
Benzene, (1-methoxypropyl)- Not reported Not reported Moderate Likely soluble in organic solvents.
Benzene, (1-methylpropyl)- 444 ± 4 221.5 ± 0.3 Low High lipid solubility.
Benzene, (2-methylpropyl)- 443.2 Not reported Low Similar to isobutylbenzene.
1-Methoxy-4-cyclopropylmethylbenzene Not reported Not reported Moderate Polar solvents (e.g., ethanol).

Key Observations :

  • Boiling Points : Alkylbenzenes (e.g., Benzene, (1-methylpropyl)- ) exhibit higher boiling points due to stronger van der Waals forces, while methoxy-substituted derivatives may have slightly lower boiling points due to dipole interactions .
  • Solubility : Methoxy groups improve solubility in polar solvents compared to alkylbenzenes .

Reactivity Trends :

  • Methoxy-substituted compounds undergo faster nitration and sulfonation compared to alkylbenzenes due to enhanced ring activation .
  • Steric hindrance in branched derivatives (e.g., Benzene, (2-methylpropyl)- ) reduces regioselectivity in further substitutions .

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